molecular formula C19H22FN3O3S B5538386 1-(2,2-DIMETHYLOXAN-4-YL)-4-(4-FLUOROPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE

1-(2,2-DIMETHYLOXAN-4-YL)-4-(4-FLUOROPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE

Cat. No.: B5538386
M. Wt: 391.5 g/mol
InChI Key: QQWPWGRDPDXRSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-DIMETHYLOXAN-4-YL)-4-(4-FLUOROPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound that belongs to the class of pyrazolo[3,4-e][1,4]thiazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-DIMETHYLOXAN-4-YL)-4-(4-FLUOROPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE typically involves multi-step organic reactions. The starting materials often include substituted oxanes, fluorobenzenes, and various pyrazole derivatives. Common synthetic routes may involve:

    Cyclization reactions: Formation of the pyrazolo[3,4-e][1,4]thiazepine ring system through cyclization of intermediate compounds.

    Hydroxylation: Introduction of the hydroxyl group at the 3-position of the pyrazole ring.

    Substitution reactions: Incorporation of the fluorophenyl group through nucleophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Scale-up processes would also consider cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-DIMETHYLOXAN-4-YL)-4-(4-FLUOROPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of double bonds or carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It could serve as a probe to investigate biochemical pathways.

Medicine

In medicinal chemistry, 1-(2,2-DIMETHYLOXAN-4-YL)-4-(4-FLUOROPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE may be evaluated for its pharmacological properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,2-DIMETHYLOXAN-4-YL)-4-(4-FLUOROPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2-DIMETHYLOXAN-4-YL)-4-(4-CHLOROPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE
  • 1-(2,2-DIMETHYLOXAN-4-YL)-4-(4-BROMOPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE

Uniqueness

The uniqueness of 1-(2,2-DIMETHYLOXAN-4-YL)-4-(4-FLUOROPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE lies in its specific substitution pattern and the presence of the fluorophenyl group. This structural feature may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-(2,2-dimethyloxan-4-yl)-4-(4-fluorophenyl)-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3S/c1-19(2)9-13(7-8-26-19)23-17-15(18(25)22-23)16(27-10-14(24)21-17)11-3-5-12(20)6-4-11/h3-6,13,16H,7-10H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWPWGRDPDXRSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)N2C3=C(C(SCC(=O)N3)C4=CC=C(C=C4)F)C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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